(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
CAS No.: 1213479-78-7
Cat. No.: VC0179133
Molecular Formula: C10H16ClN
Molecular Weight: 185.695
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213479-78-7 |
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Molecular Formula | C10H16ClN |
Molecular Weight | 185.695 |
IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |
Standard InChI Key | JQVDNTMMKLGBLJ-FVGYRXGTSA-N |
SMILES | CC1=C(C(=CC=C1)C)C(C)N.Cl |
Introduction
Chemical Identification and Structure
Chemical Identity
The compound is uniquely identified through several standard chemical identifiers. The primary Chemical Abstracts Service (CAS) numbers associated with this compound are 1213479-78-7 and 1269437-72-0 . In the PubChem database, it is identified by CID 53484699 . For unambiguous chemical communication, the compound can be referred to by its IUPAC name: (1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride .
Structural Characteristics
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride features a 2,6-dimethylphenyl group connected to a chiral carbon that also bears an amino group and a methyl substituent . The specific stereochemistry at the chiral carbon is described by the S configuration according to the Cahn-Ingold-Prelog priority rules . The compound exists as the hydrochloride salt, which significantly alters its physical properties compared to the free base form.
The molecular structure can be represented by the following identifiers:
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InChI: InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
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SMILES: CC1=C(C(=CC=C1)C)C@HN.Cl
Physical and Chemical Properties
The physical and chemical properties of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride are summarized in the following table:
The hydrochloride salt formation enhances the compound's solubility and stability in aqueous solutions, which is advantageous for both research and potential pharmaceutical applications.
Biological Activity and Pharmacology
Mechanism of Action
Research indicates that (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride exhibits significant biological activity through interactions with specific molecular targets. The compound has been found to interact with various receptors and enzymes, functioning either as a substrate or an inhibitor. These interactions modulate the activity of these molecular targets and influence various biochemical pathways, particularly those related to neurotransmitter systems.
Interaction with Neurotransmitter Systems
One of the notable pharmacological properties of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is its ability to interact with dopamine and norepinephrine pathways. This interaction pattern suggests potential applications in neuropharmacology, particularly for conditions involving these neurotransmitter systems. Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance for targeting central nervous system disorders.
Receptor Binding Profile
A key feature of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is its capacity for selective receptor binding. The unique structural characteristics of the compound, particularly its chiral center with the S configuration, contribute to its specificity in receptor interactions. This selective binding profile is critical for targeting specific neurological disorders while potentially minimizing off-target effects.
Applications in Medicinal Chemistry and Pharmaceutical Research
Pharmaceutical Precursor
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride serves as an important precursor for various therapeutic agents. The compound's structural features make it particularly valuable in the synthesis of pharmaceutical compounds, including antihistamines and antidepressants. This versatility as a building block in medicinal chemistry contributes to its significance in pharmaceutical research and development.
Medical Intermediate Applications
The compound is classified as a medical intermediate, indicating its role in the synthetic pathways of various pharmaceutically active compounds . Its chiral nature makes it especially valuable in the development of stereoselective drugs, where the specific three-dimensional arrangement of atoms can significantly impact therapeutic efficacy and safety profiles .
Comparison with Related Compounds
Structural Comparison with R-Enantiomer
The R-enantiomer of this compound, (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride (CAS: 1213024-91-9, PubChem CID: 53484700), differs only in the stereochemistry at the chiral carbon . While structurally similar, this stereochemical difference can lead to significant variations in biological activity and receptor interactions . The R-enantiomer has the InChIKey JQVDNTMMKLGBLJ-SBSPUUFOSA-N, which differs from the S-enantiomer's InChIKey JQVDNTMMKLGBLJ-FVGYRXGTSA-N, highlighting their stereochemical distinction .
The comparison between these enantiomers illustrates the importance of stereochemistry in drug design and development, as even subtle changes in three-dimensional structure can dramatically alter pharmacological properties .
Current Research and Future Directions
Recent studies have highlighted the significance of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride in drug development. The compound's unique structure allows it to selectively bind to certain receptors, which is critical in targeting neurological disorders. This selective binding capacity makes it a compound of interest for researchers working on novel therapeutic approaches for various neurological conditions.
Further research is needed to fully explore the therapeutic potential of this compound and to develop derivatives with enhanced biological activity. Areas of ongoing investigation likely include:
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Development of novel derivatives with improved pharmacokinetic properties
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Exploration of additional receptor targets and biological pathways
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Potential applications in additional therapeutic areas
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Structure-activity relationship studies to optimize the pharmacological profile
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